

A Comparative Guide to the Potency of GSK1059615 and GSK2126458

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Compound of Interest		
Compound Name:	GSK1059615	
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An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] **GSK1059615** and GSK2126458 (also known as Omipalisib) are two potent, orally bioavailable small-molecule inhibitors that target this crucial pathway. Both compounds were developed by GlaxoSmithKline and function as dual inhibitors of PI3K and mTOR.[4][5] This guide provides a detailed, data-driven comparison of their potency, supported by experimental data and methodologies.

Data Presentation: Biochemical and Cellular Potency

A direct comparison of the inhibitory activities of **GSK1059615** and GSK2126458 reveals significant differences in their potency. GSK2126458 demonstrates substantially greater potency across all class I PI3K isoforms and mTOR complexes in biochemical assays, with inhibitory constants (Ki) in the picomolar range. In cellular assays, this translates to subnanomolar inhibition of AKT phosphorylation.[6]

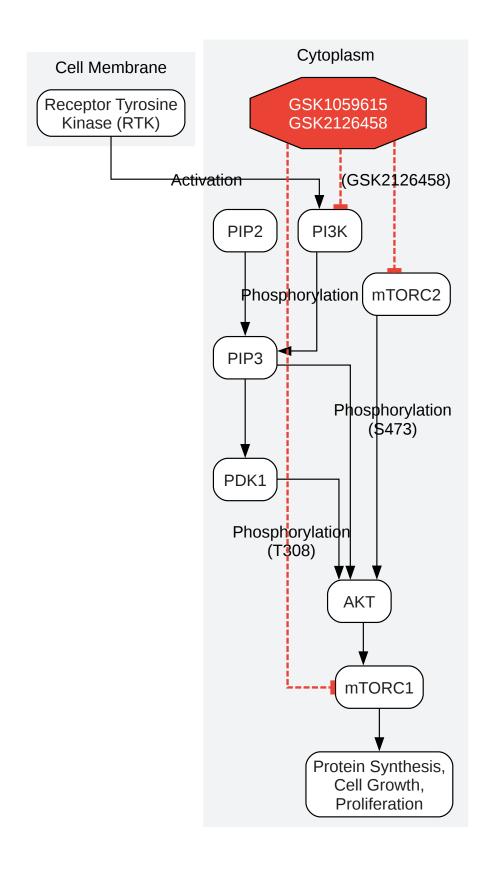


Target	Parameter	GSK1059615	GSK2126458 (Omipalisib)	Reference(s)
Biochemical				
ΡΙ3Κα (p110α)	IC50 / Ki	0.4 nM / 0.42 nM	0.019 nM (Ki)	[4][7][8]
ΡΙ3Κβ (p110β)	IC50 / Ki	0.6 nM	0.13 nM (Ki)	[4][7][8]
ΡΙ3Κδ (p110δ)	IC50 / Ki	2 nM / 1.7 nM	0.024 nM (Ki)	[4][7][8]
РІЗКу (р110у)	IC50 / Ki	5 nM / 0.47 nM	0.06 nM (Ki)	[4][7][8]
mTOR (mTORC1)	IC50 / Ki	12 nM	0.18 nM (Ki)	[4][7][8]
mTOR (mTORC2)	IC50 / Ki	Not specified	0.3 nM (Ki)	
p110α mutants	Ki	Not specified	8-9 pM	[2][6]
Cellular				
pAkt (S473)	IC50	40 nM (T47D)	0.41 nM (T47D)	[6][8]
pAkt (S473)	IC50	40 nM (BT474)	0.18 nM (BT474)	[6][8]
Cell Growth	IC50	Not specified	2.4 nM (BT474)	[6]
Cell Growth	IC50	Not specified	3 nM (T47D)	[6]

Mechanism of Action and Signaling Pathway

Both **GSK1059615** and GSK2126458 are ATP-competitive inhibitors that bind to the catalytic lysine within the ATP-binding pocket of PI3K and mTOR kinases.[2][7] By inhibiting PI3K, these compounds prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the activation of AKT.[9] The subsequent inhibition of mTOR, a key downstream effector of AKT, further disrupts signals that promote cell growth and proliferation.[3][10] This dual inhibition leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis in cancer cells. [6][7][11] GSK2126458 is a potent inhibitor of both mTORC1 and mTORC2 complexes, which is believed to enhance its antiproliferative efficacy.[2]





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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points.



Experimental Protocols

The potency of these inhibitors is determined through a combination of biochemical and cellular assays.

- 1. Biochemical Kinase Assays: The primary method for determining IC50 and Ki values is through in vitro kinase assays. A common format is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
- Principle: This assay measures the enzymatic activity of purified PI3K isoforms or mTOR kinase. The kinase phosphorylates a specific substrate (e.g., PIP2). A europium-labeled antibody that recognizes the phosphorylated product and a streptavidin-XL665 conjugate that binds to a biotinylated tag on the substrate are added. When the substrate is phosphorylated, the donor (europium) and acceptor (XL665) are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

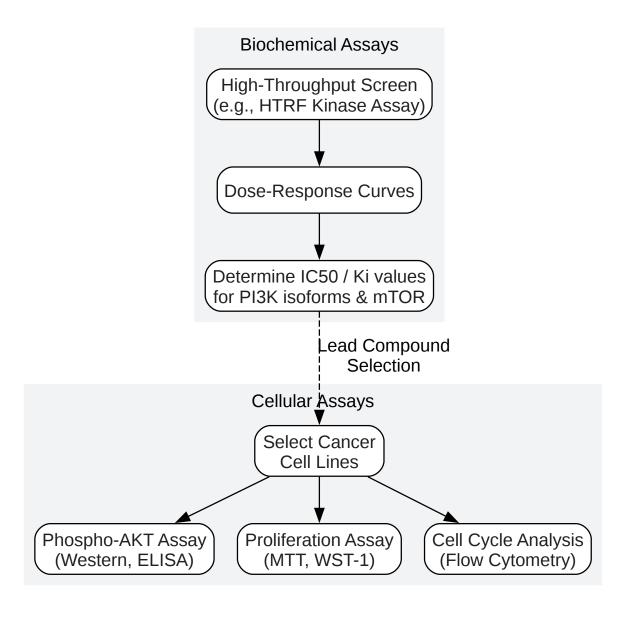
Procedure:

- The inhibitor (GSK1059615 or GSK2126458) is serially diluted in DMSO and added to a multi-well plate.[8]
- The purified kinase enzyme (e.g., p110α, mTOR) is added and pre-incubated with the inhibitor.[8]
- The reaction is initiated by adding the substrate (e.g., PIP2) and ATP.[8]
- After incubation, the reaction is stopped, and the detection reagents (antibody and streptavidin-XL665) are added.[8]
- The HTRF signal is read on a compatible plate reader. The signal intensity is inversely proportional to the inhibitor's potency.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
- 2. Cellular Assays: Cellular assays are crucial for confirming on-target activity within a biological context and assessing the compound's effect on cell proliferation and survival.



- Phospho-Protein Analysis (pAkt): This assay measures the inhibition of downstream signaling.
 - Cancer cell lines (e.g., BT474, T47D) are seeded in 96-well plates.[6][8]
 - Cells are treated with a range of inhibitor concentrations for a specified time.
 - Cells are then lysed, and the levels of phosphorylated AKT (at Ser473 or Thr308) and total AKT are quantified using methods like ELISA, Western Blot, or high-throughput platforms like LanthaScreen™.[12][13]
 - The ratio of phosphorylated to total protein is determined, and IC50 values are calculated.
 [2]
- Cell Proliferation/Viability Assay (MTT/WST-1): This assay measures the inhibitor's effect on cell growth.[14][15]
 - Cells are seeded and treated with the inhibitor for an extended period (e.g., 72-96 hours).
 - A reagent like MTT or WST-1 is added, which is converted into a colored formazan product by metabolically active cells.
 - The absorbance is measured, which correlates with the number of viable cells.
 - The growth IC50 (gIC50) is calculated from the dose-response curve.[6]





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Figure 2: General experimental workflow for inhibitor characterization.

Conclusion

Both **GSK1059615** and GSK2126458 are potent dual inhibitors of the PI3K/mTOR pathway. However, the supporting experimental data clearly indicates that GSK2126458 (Omipalisib) is significantly more potent than **GSK1059615**. Its inhibitory activity in biochemical assays is in the low picomolar range, approximately 20- to 100-fold more potent than **GSK1059615** against PI3Kα.[6][7] This superior biochemical potency is mirrored in cellular assays, where



GSK2126458 inhibits AKT phosphorylation and cell growth at sub-nanomolar to low nanomolar concentrations, respectively.[6] The development of **GSK1059615** was discontinued, while GSK2126458 advanced further into clinical trials for the treatment of cancer.[3][4] The remarkable potency of GSK2126458, particularly against activating mutants of PI3Kα, underscores its potential as a targeted therapeutic agent.[2]

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